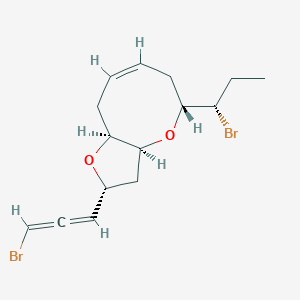
Laurallene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laurallene is a natural product found in Laurencia nipponica with data available.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antitumor Activity
Laurallene and its derivatives have shown promise in antitumor applications. Research indicates that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit cell proliferation in human breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. This compound has been reported to exhibit activity against certain strains of bacteria, making it a candidate for further development as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, which is common among many natural products with antibacterial activity .
Synthetic Organic Chemistry
Total Synthesis
The total synthesis of this compound has been achieved through various synthetic routes, showcasing its complexity and the innovative techniques employed by chemists. One notable synthesis involved a 13-step process that utilized palladium-catalyzed reactions and cobalt-catalyzed cyclization methods to construct the branched ether system efficiently . This synthesis not only highlights the compound's structural intricacies but also serves as a platform for creating analogs with enhanced biological activities.
Synthetic Intermediates
this compound acts as a valuable synthetic intermediate in the preparation of other complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis . Researchers have explored using this compound in the synthesis of more complex natural products, leveraging its reactivity to construct intricate molecular architectures.
Marine Biology and Ecology
Chemical Defenses in Marine Organisms
In marine ecosystems, this compound plays a critical role as a chemical defense mechanism for certain algae. It has been shown to deter herbivory by inhibiting feeding behavior in marine herbivores, thereby contributing to the ecological balance within marine communities . This role underscores the importance of this compound not only as a chemical entity but also as an ecological player influencing species interactions in marine environments.
Data Table: Summary of this compound Applications
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that this compound significantly inhibited cell proliferation at concentrations above 10 µM, suggesting its potential as an anticancer agent. Further investigations into its mechanism revealed induction of apoptosis through mitochondrial pathways.
Case Study 2: Synthesis and Structural Elucidation
The total synthesis of this compound was reported by researchers who utilized a combination of palladium-catalyzed alkoxy substitution and cobalt-catalyzed cyclization techniques. This study not only provided insights into the structural characteristics of this compound but also opened avenues for synthesizing analogs with modified biological activities.
Propriétés
Formule moléculaire |
C15H20Br2O2 |
|---|---|
Poids moléculaire |
392.13 g/mol |
InChI |
InChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1 |
Clé InChI |
ZFUYDSOHVJVQNB-MYZNQJQGSA-N |
SMILES isomérique |
CC[C@@H]([C@H]1C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br |
SMILES canonique |
CCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br |
Synonymes |
laurallene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















